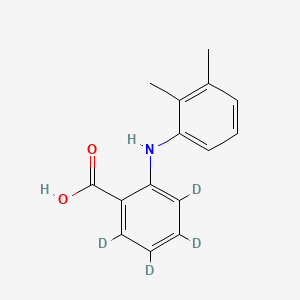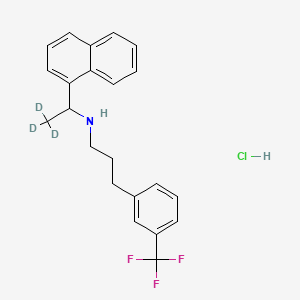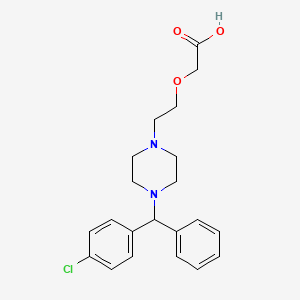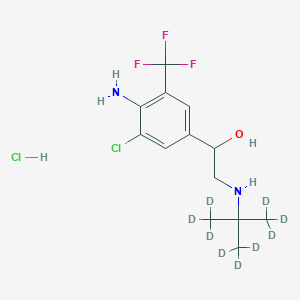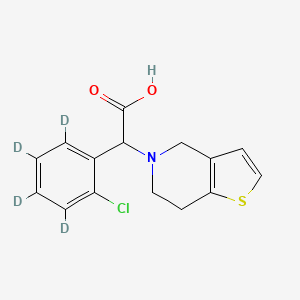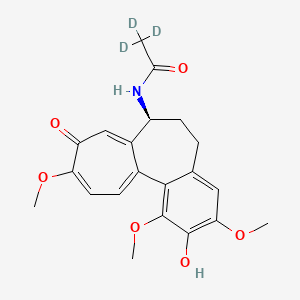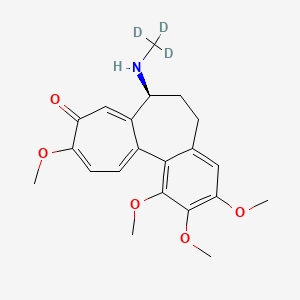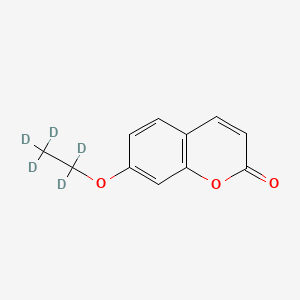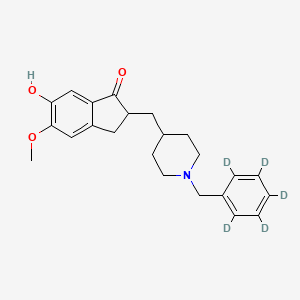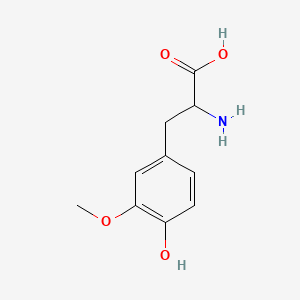
(±)-Nicotine-D3 salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Nicotine-D3 salicylate is a deuterated form of nicotine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research to study the pharmacokinetics and metabolism of nicotine, as the deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry. The salicylate component is derived from salicylic acid, which is known for its anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Nicotine-D3 salicylate typically involves the following steps:
Deuteration of Nicotine: Nicotine is subjected to a deuteration process where hydrogen atoms are replaced by deuterium. This can be achieved using deuterium gas or deuterated solvents under specific conditions.
Formation of Salicylate Salt: The deuterated nicotine is then reacted with salicylic acid to form the salicylate salt. This reaction usually occurs in an aqueous or alcoholic medium, with the pH adjusted to facilitate salt formation.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotine are deuterated using industrial-scale reactors.
Salt Formation: The deuterated nicotine is then reacted with salicylic acid in large mixing tanks, followed by purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
(±)-Nicotine-D3 salicylate undergoes various chemical reactions, including:
Oxidation: The nicotine component can be oxidized to form nicotine N-oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of nicotine can lead to the formation of dihydronicotine. Reducing agents such as sodium borohydride are typically used.
Substitution: The salicylate component can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups. This can be achieved using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Nicotine N-oxide.
Reduction: Dihydronicotine.
Substitution: Various substituted salicylates.
Wissenschaftliche Forschungsanwendungen
(±)-Nicotine-D3 salicylate is widely used in scientific research, including:
Pharmacokinetics Studies: The deuterated form allows for precise tracking of nicotine metabolism in the body using mass spectrometry.
Toxicology Research: It helps in understanding the toxicological effects of nicotine and its metabolites.
Drug Development: Used in the development of nicotine replacement therapies and other related drugs.
Biological Studies: Investigates the interaction of nicotine with various biological targets, including receptors and enzymes.
Wirkmechanismus
The mechanism of action of (±)-Nicotine-D3 salicylate involves its interaction with nicotinic acetylcholine receptors in the nervous system. Nicotine binds to these receptors, leading to the release of neurotransmitters such as dopamine, which is associated with the addictive properties of nicotine. The deuterium atoms do not significantly alter the binding affinity but allow for detailed study of the compound’s pharmacokinetics.
Vergleich Mit ähnlichen Verbindungen
Nicotine: The non-deuterated form of (±)-Nicotine-D3 salicylate.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Dihydronicotine: A reduced form of nicotine.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference useful in analytical studies. This makes it particularly valuable in research settings where precise tracking of nicotine and its metabolites is required.
Eigenschaften
CAS-Nummer |
1173021-00-5 |
|---|---|
Molekularformel |
C17H17D3N2O3 |
Molekulargewicht |
303.37 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
29790-52-1 (unlabelled) |
Synonyme |
1-(Methyl-D3)-2-(3-pyridyl)-pyrrolidine salicylate salt |
Tag |
Nicotine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


